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Compound of Interest

Compound Name: Benzo[d]thiazol-6-ylmethanol

Cat. No.: B011606

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data for benzothiazole derivatives, with a predictive focus on
Benzo[d]thiazol-6-yImethanol. Due to the limited availability of direct experimental data for
Benzo[d]thiazol-6-yImethanol, this document leverages spectral information from closely
related isomers and analogues to forecast its characteristic spectroscopic features. This
approach offers a valuable reference for the identification and characterization of this
compound in research and development settings.

Comparison of NMR and Mass Spectrometry Data

The following tables summarize the available *H NMR, 13C NMR, and mass spectrometry data
for several benzothiazole derivatives. This data serves as a basis for predicting the spectral
properties of Benzo[d]thiazol-6-yImethanol.

Table 1: tH NMR Data of Benzothiazole Derivatives
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Compound

Solvent

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

3-(Benzo[d]thiazol-2-yl)-6-
methyl-2H-chromen-2-one[1]

DMSO-ds

2.40 (s, 3H, CHs), 7.42-8.18
(m, 7H, Ar-H), 9.19 (s, 1H,
pyran-H)

3-(Benzo[d]thiazol-2-yl)-2H-

chromen-2-one[?2]

DMSO-ds

7.46-8.21 (m, 8H, Ar-H), 9.26
(s, 1H, pyran-H)

N-(Benzol[d]thiazol-2-yl)-4-

(chloromethyl)benzamide[3]

DMSO-de

4.85 (s, 2H, -CH2-), 7.33 (t, J =
7.3 Hz, 1H, benzothiazole-H),
7.47 (t,J=7.8 Hz, 1H,
benzothiazole-H), 7.62 (d, J =
7.1 Hz, 2H, benzene-H), 7.79
(d, J=7.9 Hz, 1H,
benzothiazole-H), 8.02 (d, J =
7.9 Hz, 1H, benzothiazole-H),
8.14 (d, J = 7.0 Hz, 2H,

benzene-H)

Benzothiazole[4]

CDCls

7.46 (m, 1H), 7.51 (m, 1H),
7.94 (m, 1H), 8.14 (m, 1H),
8.971 (s, 1H)

Table 2: 13C NMR Data of Benzothiazole Derivatives
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Compound Solvent Chemical Shifts (6, ppm)
20.8 (CHs), 116.5, 119.0,
120.0, 122.7, 123.0, 124.5,
3-(Benzo[d]thiazol-2-yl)-6- 125.9,127.2, 128.6, 130.2,
DMSO-ds
methyl-2H-chromen-2-one[1] 135.2, 136.4, 142.4, 152.4
(aromatic C), 160.0 (C=N),
160.4 (C=0)
116.7,119.2, 119.8, 122.7,
) 123.0, 125.7, 125.9, 127.2,
3-(Benzo[d]thiazol-2-yl)-2H-
DMSO-ds 130.7, 134.2, 136.4, 142.5,
chromen-2-one[2] )
152.4, 153.8 (aromatic C),
159.9 (C=N), 160.1 (C=0)
42.6,103.1, 103.2, 114.9,
N-(pyrimidin-2- 115.9, 116.0, 116.3, 122.2,
yl)benzo[d]thiazol-2-amine CDClIs 123.0, 124.4, 129.0, 131.3,

derivative[5]

131.4, 135.8, 147.8, 156.9,
157.3, 160.2, 169.2

Table 3: Mass Spectrometry Data of Benzothiazole Derivatives

Compound

lonization Mode

m/z (relative intensity, %)

3-(Benzo[d]thiazol-2-yl)-6-

El 293 [M]* (100)
methyl-2H-chromen-2-one[1]
3-(Benzo[d]thiazol-2-yl)-2H- - 279 [M]* (4.06), 105 (100), 77
chromen-2-one[2] (58.06)
_ 135 [M]* (100), 108 (34.6), 82
Benzothiazole[6] El

(12.4), 69 (23.1)

Predicted Spectroscopic Data for Benzo[d]thiazol-6-

ylmethanol
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Based on the analysis of the related compounds, the following are the predicted key
spectroscopic features for Benzo[d]thiazol-6-ylmethanol:

e 'H NMR: The spectrum is expected to show signals for the three aromatic protons on the
benzothiazole ring system, a singlet for the benzylic methylene protons (-CH20H), and a
broad singlet for the hydroxyl proton (-OH), which may exchange with D20. The chemical
shifts of the aromatic protons will be influenced by the position of the hydroxymethyl group.

e 13C NMR: The spectrum should display signals for the eight carbon atoms. The
hydroxymethyl group will introduce a signal around 60-65 ppm. The aromatic carbons will
appear in the typical region of 110-155 ppm.

e Mass Spectrometry: The molecular ion peak [M]* is expected at m/z 165, corresponding to
the molecular weight of Benzo[d]thiazol-6-ylmethanol (CsH7NOS).[7] Common
fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments
from the thiazole ring.

Experimental Protocols

The following are generalized experimental protocols for NMR and mass spectrometry analysis
based on the referenced literature.

NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3][8]
Samples are dissolved in a deuterated solvent, commonly CDCIs or DMSO-de.[1][2][8]
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.[8] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can
be employed for complete spectral assignment.[9]

Mass Spectrometry

Mass spectra are generally obtained using an electron ionization (EIl) source.[1][2] For more
sensitive analysis, especially for determining the accurate mass, electrospray ionization (ESI)
coupled with a high-resolution mass spectrometer (HRMS) is used.[3][5]
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Visualizing Analytical Workflows and Structural
Relationships

The following diagrams illustrate the general workflow for compound characterization and the
structural comparison of benzothiazole isomers.

Synthesis & Purification

Chemical Synthesis

Purification (e.g., Chromatography)

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry
(*H, 13C, 2D) (El, ESI-HRMS)

Data Analysis & Interpretation

:

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for chemical synthesis, purification, and structural elucidation using
NMR and mass spectrometry.
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Related Benzothiazole Structures
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Caption: Structural relationships between Benzo[d]thiazol-6-ylmethanol and other compared
benzothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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